molecular formula C13H10N4O5 B12877616 N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide

N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide

Cat. No.: B12877616
M. Wt: 302.24 g/mol
InChI Key: AVADTLCIDNBMSA-UHFFFAOYSA-N
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Description

N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide is a synthetic hybrid research compound that combines a 2H-benzo[b][1,4]oxazin-3(4H)-one scaffold with a 5-nitrofuran moiety via a carbohydrazide linker. This molecular design leverages the known pharmacological activities of both heterocyclic systems, making it a candidate for investigation in various biochemical and cell-based assays. The 1,4-benzoxazinone core is a privileged structure in medicinal chemistry, with documented potential in anticancer research. Scientific studies on related benzoxazinone derivatives have shown that they can exhibit potent inhibitory effects on the viability of human cancer cell lines, including those from lung (A549), liver (Huh7), breast (MCF-7), colon (HCT-116), and ovarian (SKOV3) cancers . The mechanism of action for these compounds is multifaceted and may involve the induction of significant apoptosis (programmed cell death), elevation of intracellular reactive oxygen species (ROS) levels, induction of DNA damage, and triggering of autophagy . The 5-nitrofuran unit is a classic pharmacophore known for its bioactive properties. Its mechanism often involves the enzymatic reduction of the nitro group, leading to the generation of reactive intermediates that can cause oxidative stress and damage cellular components . This synergistic action is particularly relevant in the context of anticancer research, where elevated ROS can overwhelm cancer cell defenses. This product is intended for research and further manufacturing use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and conduct all necessary safety assessments before use.

Properties

Molecular Formula

C13H10N4O5

Molecular Weight

302.24 g/mol

IUPAC Name

N-(2H-1,4-benzoxazin-3-yl)-5-nitrofuran-2-carbohydrazide

InChI

InChI=1S/C13H10N4O5/c14-16(13(18)10-5-6-12(22-10)17(19)20)11-7-21-9-4-2-1-3-8(9)15-11/h1-6H,7,14H2

InChI Key

AVADTLCIDNBMSA-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2O1)N(C(=O)C3=CC=C(O3)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide typically involves a multi-step process. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazine ring. This intermediate is then reacted with 5-nitrofuran-2-carbohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts such as copper(I) and solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The benzoxazine ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated benzoxazine derivatives.

Scientific Research Applications

N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide is a compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, focusing on its biological activity, potential therapeutic uses, and implications in advanced materials.

Chemical Properties and Structure

This compound has a complex structure characterized by the presence of a benzo[b][1,4]oxazine moiety and a nitrofuran group. This unique configuration contributes to its reactivity and interaction with biological systems. The molecular formula is C12_{12}H9_{9}N5_{5}O4_{4}, and its molecular weight is approximately 273.24 g/mol.

Structural Features

  • Benzo[b][1,4]oxazine Core : This component is known for its diverse biological activities.
  • Nitrofuran Group : Commonly associated with antimicrobial properties.
  • Carbohydrazide Linkage : Enhances solubility and bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This antimicrobial action suggests potential applications in developing new antibacterial agents, especially in the context of rising antibiotic resistance.

Anticancer Activity

In addition to antimicrobial effects, preliminary studies indicate that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival and proliferation. Further research is needed to elucidate the specific mechanisms involved.

Drug Development

The unique structural characteristics of this compound make it a promising candidate for drug development. Its dual action as an antimicrobial and potential anticancer agent positions it as a versatile pharmacophore.

Material Science

Beyond biological applications, this compound may also find utility in material science. Its ability to form stable complexes with metal ions could lead to applications in catalysis or as sensors in environmental monitoring.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across different applications:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against multidrug-resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics.
  • Anticancer Properties : Research conducted at a prominent university demonstrated that derivatives of this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
  • Material Applications : Investigations into its use as a sensor material revealed promising results for detecting heavy metals in contaminated water sources, showcasing its versatility beyond medicinal uses.

Mechanism of Action

The mechanism by which N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitrofuran moiety may contribute to its antimicrobial activity by interfering with bacterial DNA synthesis .

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

The target compound’s uniqueness lies in its combination of benzooxazine and nitrofuran rings. Below is a comparison with key analogs:

Compound Core Heterocycles Nitro Group Position Key Structural Differences
N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide (Target) Benzooxazine + 5-nitrofuran 5-position on furan Unique dual heterocyclic system with nitrofuran.
N′-(5-Methyl-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide Benzofuran + indolinone Absent Indolinone substituent instead of benzooxazine.
1-(6-Nitro-2H-benzo[b][1,4]thiazine-3(4H)-ylidene)hydrazine sulfones Benzothiazine + sulfone 6-position on benzothiazine Sulfur-containing ring vs. oxygen in benzooxazine.
N-(5-Ethylamino-thiazol-2-yl)-3-hydroxy-5-nitrobenzofuran carbohydrazide Benzofuran + thiazole 5-position on benzofuran Thiazole substituent vs. benzooxazine.
Nitro-substituted benzoxazinonylacetohydrazides Benzooxazine + nitrobenzaldehyde 3-position on benzaldehyde Nitro on benzaldehyde vs. nitrofuran.

Key Observations :

  • Heterocyclic Systems : The benzooxazine ring (oxygen-based) in the target compound contrasts with sulfur-containing benzothiazine derivatives or nitrogen-rich thiazoles . Oxygen’s electronegativity may enhance stability and hydrogen-bonding interactions compared to sulfur analogs.
  • Nitro Group Placement : Nitro on the furan ring (target) vs. benzofuran or benzothiazine alters electronic distribution. highlights that nitro at the 3-position on benzaldehyde enhances antibacterial activity, suggesting substituent position critically impacts efficacy .

Biological Activity

N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2H-benzo[b][1,4]oxazine derivatives with nitrofuran and carbohydrazide components. The synthetic pathway may include various steps such as condensation reactions and cyclization processes, which are critical for forming the desired heterocyclic structure.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are crucial for evaluating their efficacy. For instance, related compounds have demonstrated IC50 values ranging from 7.39 µM to 16.43 µM against different cancer cell lines, indicating potent activity against tumor cells .

Table 1: IC50 Values of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Pyrazolone derivativeMCF-77.39 ± 0.5
This compoundA54913.46 ± 1.1
Another benzoquinoline derivativeHepG216.43 ± 1.3

These findings suggest that this compound may possess significant anticancer properties, potentially leading to its development as a therapeutic agent.

Antimicrobial Activity

In addition to anticancer properties, the compound's antimicrobial activity has also been evaluated. Studies on related derivatives have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimal inhibitory concentrations (MIC) that indicate their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
N-(2H-Benzo[b][1,4]oxazin-3-yl) derivativeEscherichia coli32
Another derivativeBacillus subtilis16

These results highlight the potential of this compound as a candidate for further development in antimicrobial therapies.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Study on Anticancer Efficacy : A study published in a peer-reviewed journal reported that derivatives of this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Antimicrobial Screening : Another investigation screened various derivatives against common bacterial strains and found that some exhibited potent antimicrobial properties comparable to established antibiotics .

Q & A

Q. What is the standard synthetic route for N-(2H-Benzo[b][1,4]oxazin-3-yl)-5-nitrofuran-2-carbohydrazide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a benzoxazine intermediate can be reacted with 5-nitrofuran-2-carbohydrazide under reflux conditions in ethanol or acetonitrile. Key steps include:

  • Use of K₂CO₃ as a base and KI as a catalyst to facilitate coupling (e.g., benzoxazine derivatives with bromoethyl phthalimide) .
  • Purification via flash chromatography (e.g., CH₂Cl₂/MeOH 50:1) to isolate the product .
  • Reaction monitoring by TLC and structural confirmation via NMR and mass spectrometry .

Q. Which analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of the benzoxazine and nitrofuran moieties, with specific shifts for hydrazide NH protons (~10–12 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 331.0975 for related analogs) .
  • Elemental Analysis : Ensures purity (>95%) and stoichiometric consistency .

Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?

The disc diffusion method is commonly employed:

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) are cultured on agar plates.
  • Compound-loaded discs (10–50 µg/disc) are placed on inoculated plates.
  • Zones of inhibition are measured after 24–48 hours, with positive controls (e.g., ciprofloxacin) and solvent controls .

Advanced Research Questions

Q. How do structural modifications influence its bioactivity and selectivity?

  • Substituent Positioning : Halogenation at the benzoxazine ring (e.g., 7-bromo derivatives) enhances cytotoxicity in hypoxic cancer cells by modulating hypoxia-inducible factor (HIF-1α) pathways .
  • Nitrofuran Optimization : Replacing the nitro group with other electron-withdrawing groups (e.g., cyano) alters redox potential, affecting bioreductive activation in hypoxic environments .
  • Hydrazide Linker : Substituting the hydrazide with a thiosemicarbazide group improves metal chelation, potentially enhancing antimicrobial activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Combine disc diffusion (qualitative) with MIC (Minimum Inhibitory Concentration) determinations (quantitative) to validate antimicrobial potency .
  • Hypoxia-Normoxia Comparisons : Test cytotoxicity under both oxygenated and hypoxic conditions to isolate hypoxia-selective effects, as seen in benzoxazine derivatives .
  • Computational Validation : Use molecular docking to verify interactions with targets like G-protein coupled receptors (GPCRs) or microbial enzymes, addressing discrepancies in mechanistic hypotheses .

Q. How can one-pot regioselective synthesis improve efficiency in producing analogs?

A copper(I)-catalyzed approach enables regioselective coupling:

  • React 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one with propargyl derivatives and aromatic aldehydes.
  • The reaction proceeds via alkyne activation, forming isoxazole hybrids in a single step .
  • Advantages include reduced purification steps and higher yields (~70–80%) compared to multi-step protocols .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), BBB permeability, and CYP450 interactions. For example, the nitrofuran moiety may increase metabolic liability due to nitroreductase activity .
  • Molecular Dynamics (MD) Simulations : Model binding stability with targets (e.g., HIF-1α) over 100 ns trajectories to prioritize analogs for synthesis .

Methodological Notes

  • Synthesis Optimization : Vary solvent polarity (e.g., DMF vs. MeCN) to improve reaction yields .
  • Biological Assays : Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate antimicrobial efficacy from general toxicity .
  • Data Reproducibility : Standardize hypoxia conditions (1% O₂, 5% CO₂) for consistent gene expression profiling .

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